molecular formula C12H8F3NO2 B8420714 4-[4-Trifluoromethoxyphenoxy]pyridine CAS No. 1083099-54-0

4-[4-Trifluoromethoxyphenoxy]pyridine

Cat. No.: B8420714
CAS No.: 1083099-54-0
M. Wt: 255.19 g/mol
InChI Key: RMZYICRTSJNZPB-UHFFFAOYSA-N
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Description

4-[4-Trifluoromethoxyphenoxy]pyridine is a useful research compound. Its molecular formula is C12H8F3NO2 and its molecular weight is 255.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

1083099-54-0

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]pyridine

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-8H

InChI Key

RMZYICRTSJNZPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=NC=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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[O-][n+]1ccc(Oc2ccc(OC(F)(F)F)cc2)cc1
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Synthesis routes and methods II

Procedure details

After 4-[4-(Trifluoromethoxy)phenoxy]pyridine-N-oxide (50 mg) was dissolved in ethanol (1.8 mL) and 10 w/w % palladium on carbon (4 mg) was added. And then Ammonium formate (120 mg) was added. The resulting mixture was stirred at 20° C. for 6 hr. The reaction mixture was filtered to remove the catalyst followed by concentration in vacuo to give a residual substance. And the a residual substance was extracted with dichloromethane. The extract was condensed under reduced pressure to give 46 mg (98% yield) of a colorless oily target compound.
Name
4-[4-(Trifluoromethoxy)phenoxy]pyridine-N-oxide
Quantity
50 mg
Type
reactant
Reaction Step One
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1.8 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Quantity
4 mg
Type
catalyst
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Synthesis routes and methods III

Procedure details

After 4-[4-(Trifluoromethoxy)phenoxy]pyridine-N-oxide (130.0 g) was dissolved in ethanol (500 mL) and (50% wet) 5 w/w % palladium on carbon (6.5 g) was added. The resulting mixture was stirred under 3 atms of atmosphere of hydrogen at 27-49° C. for 6.5 hr. The reaction mixture was filtered to remove the catalyst followed by concentration in vacuo to give a quantitative yield (122.9 g) of pale yellow oily crude product. Purification by flash column chromatography (600 g of Silica Gel 60, spherical, ethyl acetate) afforded the pure target compound product as a colorless oil (86.74 g, 70.91% yield).
Name
4-[4-(Trifluoromethoxy)phenoxy]pyridine-N-oxide
Quantity
130 g
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reactant
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500 mL
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solvent
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6.5 g
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Synthesis routes and methods IV

Procedure details

4-Chloropyridine hydrochloride (17.3 g), 4-Trifluoromethoxyphenol (24.6 g), K2CO3 (35.1 g) and DMF (173 mL) were placed in a vessel and stirred at 28-40° C. for 1.5 hr. and then stirred at 75-84° C. for 6 hr. and then stirred at 139-146° C. for 34.5 hr. The reaction mixture was then cooled to room temperature and water (256 mL), a small amount of NaCl and ethyl acetate (256 mL) were added. The organic material was taken up in ethyl acetate. The organic layer was washed with water (256 mL) and a small amount of NaCl. And then the organic layer was extracted three times with 10 v/v % HCl (256 mL×3). The organic material was taken up in 10 v/v % HCl. And then the aqueous layer was basified to pH 9 by NaOH and was extracted with ethyl acetate (256 mL). The organic material was taken up in ethyl acetate. The organic layer was washed with water (256 mL) and a small amount of NaCl. The organic layer was condensed under reduced pressure to give 15.3 g (52.0% yield) of a brown oily target compound.
Name
4-Chloropyridine hydrochloride
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
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Quantity
35.1 g
Type
reactant
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Quantity
173 mL
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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256 mL
Type
solvent
Reaction Step Three
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Quantity
256 mL
Type
solvent
Reaction Step Three

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